molecular formula C17H22N2S B5801450 1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine

1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine

Cat. No. B5801450
M. Wt: 286.4 g/mol
InChI Key: XFFNIGNDFRAHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, commonly known as MeOPP, is a compound that belongs to the class of piperazines. It has been extensively studied for its potential therapeutic applications and its mechanism of action. MeOPP is a potent serotonin receptor agonist and has been found to exhibit significant activity at the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors.

Mechanism of Action

MeOPP acts as a potent agonist at the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects. MeOPP has also been found to have affinity for the dopamine D2 receptor, which may contribute to its potential anti-addictive properties.
Biochemical and Physiological Effects:
MeOPP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have potential anti-addictive properties, possibly due to its affinity for the dopamine D2 receptor. MeOPP has been shown to increase the release of serotonin and other neurotransmitters in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

MeOPP has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, its use in humans has not been extensively studied, and more research is needed to determine its safety and efficacy. MeOPP is also a potent serotonin receptor agonist, which may limit its use in certain experiments where the effects of serotonin need to be isolated.

Future Directions

There are several potential future directions for research on MeOPP. One area of interest is its potential as a treatment for anxiety and mood disorders. More research is needed to determine its safety and efficacy in humans. MeOPP's potential anti-addictive properties also warrant further investigation. Additionally, its affinity for the dopamine D2 receptor may make it a potential treatment for Parkinson's disease. Further research is needed to determine its potential in this area.

Synthesis Methods

MeOPP can be synthesized using a multi-step process that involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride. This intermediate is then reacted with 3-methyl-2-thiophenemethylamine to form MeOPP.

Scientific Research Applications

MeOPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity at the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. MeOPP has been shown to have anxiolytic and antidepressant properties in animal models and has been proposed as a potential treatment for anxiety and mood disorders.

properties

IUPAC Name

1-(4-methylphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-14-3-5-16(6-4-14)19-10-8-18(9-11-19)13-17-15(2)7-12-20-17/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFNIGNDFRAHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine

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